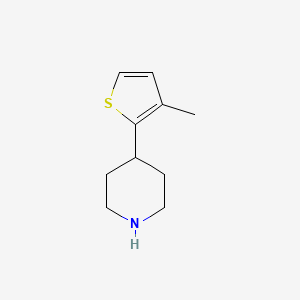

4-(3-Methylthiophen-2-yl)piperidine

Description

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.3 g/mol |

IUPAC Name |

4-(3-methylthiophen-2-yl)piperidine |

InChI |

InChI=1S/C10H15NS/c1-8-4-7-12-10(8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 |

InChI Key |

BKYSVTMISARVBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2CCNCC2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including 4-(3-Methylthiophen-2-yl)piperidine. Research indicates that compounds with similar structures demonstrate significant inhibition against various bacterial strains. The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Potential

Piperidine derivatives are being investigated for their anticancer properties. For instance, studies show that 4-(3-Methylthiophen-2-yl)piperidine can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax. This suggests that the compound may serve as a lead structure for developing novel anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-(3-Methylthiophen-2-yl)piperidine is critical for optimizing its biological activity. SAR studies have demonstrated that variations in substituents on the piperidine ring can significantly affect the compound's potency and selectivity against specific biological targets.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methyl group | Enhances lipophilicity and bioavailability | |

| Thiophene ring | Increases antimicrobial potency | |

| Chlorine atom | Modulates cytotoxicity in cancer cells |

Inhibition of Enzymatic Activity

4-(3-Methylthiophen-2-yl)piperidine has been shown to act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to infectious diseases. For example, it has been explored as an inhibitor of MenA, an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis. This inhibition presents a potential pathway for treating tuberculosis by disrupting bacterial growth .

Antimicrobial Evaluation

A study evaluated a series of piperidine derivatives, including 4-(3-Methylthiophen-2-yl)piperidine, revealing that these compounds exhibited significant antibacterial activity against multi-drug resistant strains. The results indicated that modifications to the piperidine framework could enhance efficacy while reducing toxicity .

Anticancer Mechanism

In vitro studies demonstrated that treatment with 4-(3-Methylthiophen-2-yl)piperidine led to increased apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process .

Comparison with Similar Compounds

4-(Piperidin-1-yl)aniline (47)

4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide (CID890517)

- Structure : A 2-piperidinyl phenyl benzamide with a para-fluorobenzamide group.

- Activity : Demonstrates potent EP2 receptor potentiation (fold shift of PGE2 EC50 = 7.2) .

- Key Difference : The para-fluorine on the benzamide is critical for activity, a feature absent in 4-(3-Methylthiophen-2-yl)piperidine. Replacement of the piperidine with morpholine abolishes activity, emphasizing the necessity of the piperidine core .

4-(Suberone)piperidine (E moiety)

- Structure : Piperidine substituted with a seven-membered aliphatic ring (suberone).

- Activity : Shows reduced GABA transporter inhibition (IC50 > 10 µM) compared to flexible diphenylmethane derivatives .

- Key Difference : Increased rigidity from the suberone group likely hinders binding, similar to the reduced activity observed in 4-(3-Methylthiophen-2-yl)piperidine derivatives .

GABA Transporter Inhibition

EP2 Receptor Potentiation

| Compound | Core Structure | Fold Shift of PGE2 EC50 | Reference |

|---|---|---|---|

| CID890517 | 2-Piperidinyl phenyl benzamide | 7.2 | |

| TG6–127-1 | meta-Fluorobenzamide | 1.5 (loss of activity) | |

| CID2992168 | Trisubstituted pyrimidine | 6.8 |

- Key Insight : Piperidine is essential for activity in benzamide derivatives, but morpholine outperforms piperidine in pyrimidine-based EP2 modulators. This highlights scaffold-dependent SAR trends .

Q & A

Basic: What are the established synthetic routes for 4-(3-Methylthiophen-2-yl)piperidine, and what critical parameters influence yield?

The synthesis typically involves coupling 3-methylthiophene derivatives with piperidine precursors. A common approach is nucleophilic substitution or cross-coupling reactions under inert conditions. For example, highlights hydrolysis of intermediates using bases (e.g., NaOH) in aprotic solvents like dimethylformamide (DMF) or ethers. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Purification : Column chromatography or recrystallization ensures >95% purity, as noted in piperidine derivative syntheses .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- NMR spectroscopy : H and C NMR identify thiophene-proton environments (δ 6.5–7.5 ppm) and piperidine ring conformation .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 208.10 for the free base).

- X-ray diffraction (XRD) : SHELXL ( ) refines crystal structures, resolving bond angles and torsion strains. WinGX ( ) assists in data processing and visualization .

Advanced: How can researchers address discrepancies in crystallographic data refinement for 4-(3-Methylthiophen-2-yl)piperidine derivatives?

Discrepancies often arise from twinning or disordered solvent molecules. Strategies include:

- Using SHELXL’s TWIN/BASF commands : For handling twinned data and refining scale factors .

- Validation tools : CheckCIF (via IUCr) flags geometric outliers, while ORTEP ( ) visualizes anisotropic displacement ellipsoids to detect overfitting .

- High-resolution data : Synchrotron sources improve data quality, reducing Rint values below 0.05 .

Advanced: What computational approaches predict the compound’s pharmacokinetic and reactivity profiles?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. PubChem data () provides baseline electronic parameters .

- Molecular docking : Screens against targets like dopamine receptors (piperidine derivatives in show CNS activity). Software like AutoDock Vina assesses binding affinities .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%GI absorption >80%) and blood-brain barrier penetration (logBB >0.3) .

Advanced: How can researchers optimize the compound’s bioactivity against neurological targets?

- Structure-activity relationship (SAR) studies : Modify the thiophene’s methyl group () or piperidine N-substituents to enhance selectivity. Fluorinated analogs (e.g., 4-fluorophenyl derivatives in ) improve metabolic stability .

- In vitro assays : Measure IC50 values via radioligand binding (e.g., σ receptors) or calcium flux assays.

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites, guiding toxicity mitigation .

Basic: What safety protocols are recommended for handling 4-(3-Methylthiophen-2-yl)piperidine?

- PPE : Use nitrile gloves, lab coats, and safety goggles ( notes piperidine derivatives’ irritancy) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (P260 precautionary code) .

- Spill management : Neutralize with sand or vermiculite, avoiding water (prevents exothermic reactions) .

Advanced: How does the compound’s stereochemistry influence its intermolecular interactions in solid-state structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.